REACTION_CXSMILES
|
O.[SH:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1.[Na].Br[CH2:11][Cl:12]>CC#N>[Cl:12][CH2:11][S:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1 |f:0.1.2,^1:8|
|
Name
|
sodium 5-mercapto-1-methyltetrazole hydrate
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
O.SC1=NN=NN1C.[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at R.T. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
CUSTOM
|
Details
|
Then the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product purified by chromatography on silica gel (eluted with CH2Cl2)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=NN=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |